Cas no 89992-52-9 ((2,3,5,6-tetrafluorophenyl)methanamine)

(2,3,5,6-Tetrafluorophenyl)methanamine is a fluorinated aromatic amine with a tetrafluorinated phenyl ring attached to a primary amine group. This structure imparts unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The electron-withdrawing fluorine substituents enhance reactivity in nucleophilic substitution and cross-coupling reactions, while the amine group serves as a versatile functional handle for further derivatization. Its high purity and stability under standard conditions ensure consistent performance in fine chemical applications. The compound is particularly useful in the development of fluorinated bioactive molecules, where its structural features can improve metabolic stability and binding affinity. Proper handling under inert conditions is recommended due to its amine functionality.
(2,3,5,6-tetrafluorophenyl)methanamine structure
89992-52-9 structure
Product Name:(2,3,5,6-tetrafluorophenyl)methanamine
CAS No:89992-52-9
MF:C7H5F4N
MW:179.11491560936
CID:583842
PubChem ID:53849533
Update Time:2025-05-20

(2,3,5,6-tetrafluorophenyl)methanamine Chemical and Physical Properties

Names and Identifiers

    • Benzenemethanamine, 2,3,5,6-tetrafluoro-
    • (2,3,5,6-tetrafluorophenyl)methanamine
    • GOUKYMUBOWCOIV-UHFFFAOYSA-N
    • starbld0025976
    • 1-(2,3,5,6-Tetrafluorophenyl)methanamine
    • DTXSID60707124
    • 89992-52-9
    • SCHEMBL809155
    • EN300-147701
    • AKOS006277209
    • 2,3,5,6-tetrafluorobenzylamine
    • MDL: MFCD03001169
    • Inchi: 1S/C7H5F4N/c8-4-1-5(9)7(11)3(2-12)6(4)10/h1H,2,12H2
    • InChI Key: GOUKYMUBOWCOIV-UHFFFAOYSA-N
    • SMILES: FC1C(=CC(=C(C=1CN)F)F)F

Computed Properties

  • Exact Mass: 179.036
  • Monoisotopic Mass: 179.036
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 140
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.2
  • Topological Polar Surface Area: 26Ų

Experimental Properties

  • Density: 1.418
  • Boiling Point: 164 ºC
  • Flash Point: 63 ºC

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Additional information on (2,3,5,6-tetrafluorophenyl)methanamine

Introduction to (2,3,5,6-tetrafluorophenyl)methanamine (CAS No. 89992-52-9)

(2,3,5,6-tetrafluorophenyl)methanamine, with the chemical identifier CAS No. 89992-52-9, is a fluorinated aromatic amine that has garnered significant attention in the field of pharmaceutical and materials science due to its unique structural and electronic properties. This compound belongs to a class of molecules that exhibit a balance of lipophilicity and polarizability, making it a promising candidate for various applications, particularly in the development of advanced materials and bioactive molecules.

The molecular structure of (2,3,5,6-tetrafluorophenyl)methanamine consists of a benzene ring substituted with four fluorine atoms at the 2, 3, 5, and 6 positions, coupled with an amine functional group at the methyl position. This specific arrangement imparts a high degree of electronic rigidity and stability to the molecule while allowing for selective interactions with biological targets. The presence of fluorine atoms enhances the compound's metabolic stability and binding affinity, which are critical factors in drug design.

In recent years, there has been a surge in research focused on fluorinated aromatic compounds due to their potential applications in medicinal chemistry. The fluorine atoms in (2,3,5,6-tetrafluorophenyl)methanamine can influence the compound's pharmacokinetic properties by affecting its solubility, permeability, and metabolic pathways. For instance, fluorine substitution can lead to improved bioavailability and reduced susceptibility to enzymatic degradation. These characteristics make this compound an attractive scaffold for designing novel therapeutic agents.

One of the most compelling aspects of (2,3,5,6-tetrafluorophenyl)methanamine is its versatility in synthetic chemistry. The amine group provides a reactive site for further functionalization via nucleophilic substitution reactions or condensation reactions with carbodiimides or acid chlorides. This reactivity allows chemists to tailor the molecule's properties by introducing additional functional groups or side chains. Such modifications can enhance its interaction with biological targets or improve its material properties.

The applications of (2,3,5,6-tetrafluorophenyl)methanamine extend beyond pharmaceuticals into the realm of advanced materials. Fluorinated aromatic compounds are known for their excellent thermal stability and chemical resistance, making them suitable for use in high-performance polymers and coatings. The incorporation of this compound into material formulations can lead to enhanced durability and functionality under extreme conditions. Additionally, its electronic properties make it a candidate for use in organic electronics and optoelectronic devices.

Recent studies have highlighted the potential of (2,3,5,6-tetrafluorophenyl)methanamine as an intermediate in the synthesis of biologically active molecules. Researchers have demonstrated its utility in constructing complex scaffolds that mimic natural products or designed molecules with specific biological activities. For example, derivatives of this compound have been explored as kinase inhibitors or as modulators of ion channels due to their ability to interact with hydrophobic pockets within protein targets.

The synthesis of (2,3,5,6-tetrafluorophenyl)methanamine typically involves multi-step organic transformations starting from commercially available precursors such as fluorobenzene derivatives. Advanced synthetic methodologies like cross-coupling reactions and transition-metal catalysis have been employed to achieve high yields and selectivity. The optimization of these synthetic routes is crucial for ensuring scalability and cost-effectiveness for industrial applications.

The safety profile of (2,3,5,6-tetrafluorophenyl)methanamine is another important consideration in its application. While fluoroaromatic compounds are generally stable under normal conditions, proper handling procedures should be followed to minimize exposure during synthesis and handling. Standard laboratory practices, such as working in a fume hood and using personal protective equipment, are recommended to ensure safe usage.

In conclusion,(2,3,5,6-tetrafluorophenyl)methanamine (CAS No.89992-52-9) is a multifaceted compound with significant potential in pharmaceuticals and materials science.Its unique structural features, reactivity,and functional versatility make it a valuable building block for designing novel drugs, advanced materials,and bioactive molecules.Ongoing research continues to uncover new applications for this compound, underscoring its importance in modern chemistry.

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